molecular formula C7H5BrN2O B15051540 6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one

6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one

Cat. No.: B15051540
M. Wt: 213.03 g/mol
InChI Key: IZYHYCYPUYZETO-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one is a heterocyclic compound that features a bromine atom attached to a pyrrolo[3,4-C]pyridin-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one typically involves the bromination of a pyrrolo[3,4-C]pyridin-1-one precursor. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding ketone or aldehyde.

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, which can enhance the binding affinity to the target. The compound may also undergo metabolic transformations that activate or deactivate its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable scaffold for the development of new therapeutic agents.

Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

6-bromo-2,3-dihydropyrrolo[3,4-c]pyridin-1-one

InChI

InChI=1S/C7H5BrN2O/c8-6-1-5-4(2-9-6)3-10-7(5)11/h1-2H,3H2,(H,10,11)

InChI Key

IZYHYCYPUYZETO-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=C(C=C2C(=O)N1)Br

Origin of Product

United States

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